4-(Benzyl)benzylamine hydrochloride
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Overview
Description
4-(Benzyl)benzylamine hydrochloride is an organic compound with the molecular formula C14H16ClN. It consists of a benzyl group attached to the benzylamine moiety, forming a hydrochloride salt. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
4-(Benzyl)benzylamine hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
4-(Benzyl)benzylamine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wear protective gloves/clothing/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
The primary targets of 4-(Benzyl)benzylamine hydrochloride are Trypsin-1 and Trypsin-2 . These are serine proteases involved in digestion and are found in the digestive system of many vertebrates, where they hydrolyze peptides into their smaller building blocks.
Mode of Action
It is known that benzylamine derivatives can act as inhibitors for certain enzymes . The compound may interact with its targets, Trypsin-1 and Trypsin-2, leading to changes in their activity. This interaction could potentially alter the normal functioning of these enzymes, thereby affecting the physiological processes they are involved in.
Biochemical Pathways
Benzylamine is known to be degraded biologically by the action of the monoamine oxidase b enzyme, resulting in benzaldehyde . This suggests that the compound might be involved in the monoamine oxidase pathway, which plays a crucial role in the metabolism of various neurotransmitters in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, the compound’s efficacy might be reduced at non-optimal pH levels or temperatures .
Biochemical Analysis
Biochemical Properties
4-(Benzyl)benzylamine hydrochloride, as a derivative of benzylamine, may share some of its biochemical properties . Benzylamine is known to be a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water . It forms addition compounds with phenol, p-cresol, and formic acid
Cellular Effects
Benzylamine derivatives such as allylamines and benzylamines have been reported to have antifungal activity, affecting the fungal cell membrane
Molecular Mechanism
Benzylamine, the parent compound, is known to undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence the molecular interactions of this compound.
Metabolic Pathways
Benzylamine, the parent compound, is known to be degraded biologically by the action of the monoamine oxidase B enzyme, resulting in benzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Benzyl)benzylamine hydrochloride can be synthesized through several methods:
Reaction of Benzyl Chloride with Benzylamine: This method involves the reaction of benzyl chloride with benzylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol.
Reductive Amination of Benzaldehyde: This method involves the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst like Raney nickel.
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of benzonitrile or the reaction of benzyl chloride with ammonia in aqueous solution. These methods are scalable and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyl)benzylamine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted benzylamines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas over catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, reduced amines.
Substitution: Substituted benzylamines.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue with a single benzyl group attached to the amine.
Phenylmethylamine: Another similar compound with a phenyl group attached to the amine.
N-Benzylbenzylamine: A compound with two benzyl groups attached to the amine.
Uniqueness
4-(Benzyl)benzylamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. Its dual benzyl groups provide enhanced reactivity and specificity compared to simpler analogues .
Properties
IUPAC Name |
(4-benzylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9H,10-11,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQHWDQAZPLCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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